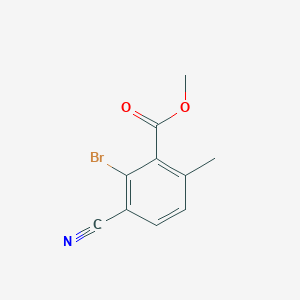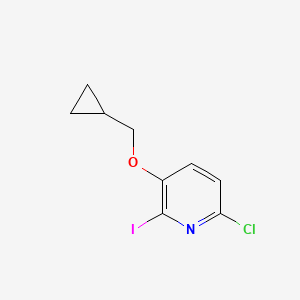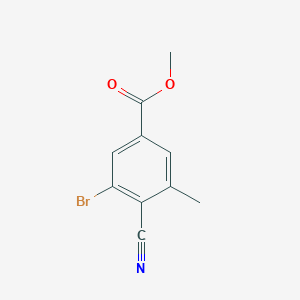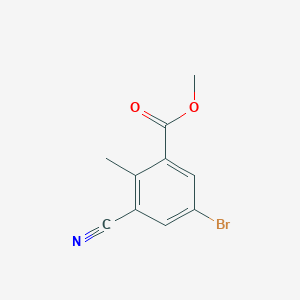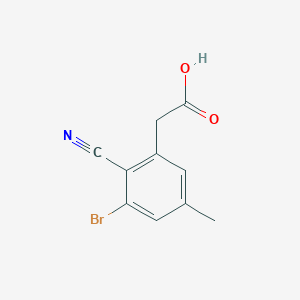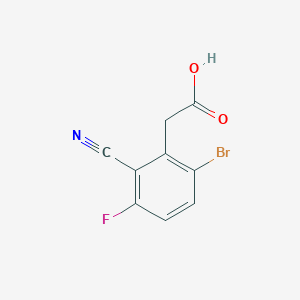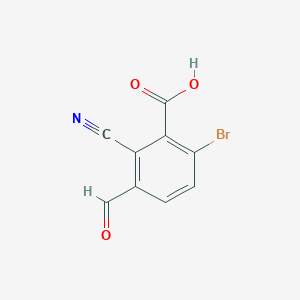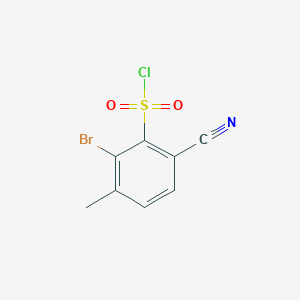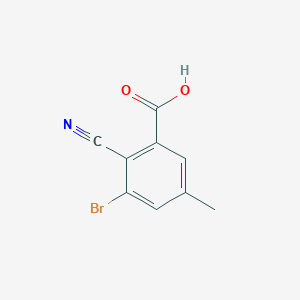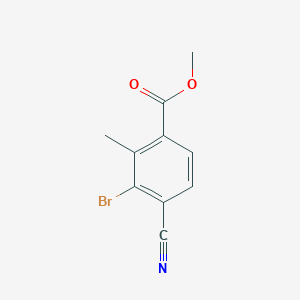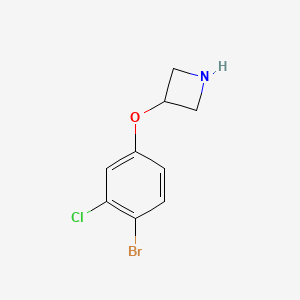
3-(4-Bromo-3-chlorophenoxy)azetidine
Overview
Description
3-(4-Bromo-3-chlorophenoxy)azetidine , also known by its chemical formula C~9~H~10~ClNO , is a heterocyclic compound. It belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom. The compound’s molecular weight is approximately 183.64 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Stereoselective Synthesis Applications
- Stereoselective Synthesis of Piperidines: A study by Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective synthesis of various piperidines. This process involved transient 1-azoniabicyclo[2.2.0]hexanes and provided easy access to 3,4-disubstituted 5,5-nor-dimethyl analogues, significant in medicinal chemistry (Mollet et al., 2011).
Synthetic Utility Demonstrations
- Functionalized Azetidines Synthesis: Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines by preparing various functionalized azetidines. This work included the synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and other azetidines, useful as novel functionalized azetidine and spirocyclic building blocks (Stankovic et al., 2013).
Antioxidant Activity Research
- Synthesis and Antioxidant Activity of Schiff Bases and Azetidines: Research by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines from phenyl urea derivatives. These compounds showed moderate to significant antioxidant effects, highlighting their medicinal and chemical importance (Nagavolu et al., 2017).
Production of Energetic Building Blocks
- Scalable Production of Energetic Bromoacetylene Building Block: Kohler et al. (2018) described a scalable process for producing 3-(Bromoethynyl)azetidine, a highly energetic building block. This study included a detailed safety study and identified suitable forms for mitigating the energetic properties of the compound (Kohler et al., 2018).
Antimicrobial Agent Synthesis
- Synthesis of Substituted Phenyl Azetidines as Antimicrobial Agents: Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines with potential antimicrobial properties. This study involved synthesizing compounds through various reactions and characterizing them for antimicrobial activity (Doraswamy & Ramana, 2013).
Safety And Hazards
- Safety Data Sheet : Link to MSDS
properties
IUPAC Name |
3-(4-bromo-3-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQNIHZHBCROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-chlorophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)
